4-Bromo-5-chloropyridin-3-amine

Medicinal chemistry Physicochemical property prediction Amine nucleophilicity

4-Bromo-5-chloropyridin-3-amine (CAS 1802434-30-5) is a dihalogenated pyridine featuring a 3-amino group, a 4-bromo, and a 5-chloro substitution pattern , yielding a molecular formula of C5H4BrClN2 and a molecular weight of 207.45 g/mol. This substitution pattern is architecturally distinct from monohalogenated analogs such as 4-bromopyridin-3-amine (CAS 239137-39-4) or 5-chloropyridin-3-amine (CAS 22353-34-0), and from the alternate regioisomeric pair 4-chloro-5-bromopyridin-3-amine.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 1802434-30-5
Cat. No. B1382384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloropyridin-3-amine
CAS1802434-30-5
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Cl)Br)N
InChIInChI=1S/C5H4BrClN2/c6-5-3(7)1-9-2-4(5)8/h1-2H,8H2
InChIKeyXUZVZOWANQYHSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-Bromo-5-chloropyridin-3-amine (CAS 1802434-30-5) is a Strategic Halogenated Pyridine Building Block for Medicinal Chemistry Procurement


4-Bromo-5-chloropyridin-3-amine (CAS 1802434-30-5) is a dihalogenated pyridine featuring a 3-amino group, a 4-bromo, and a 5-chloro substitution pattern , yielding a molecular formula of C5H4BrClN2 and a molecular weight of 207.45 g/mol . This substitution pattern is architecturally distinct from monohalogenated analogs such as 4-bromopyridin-3-amine (CAS 239137-39-4) or 5-chloropyridin-3-amine (CAS 22353-34-0), and from the alternate regioisomeric pair 4-chloro-5-bromopyridin-3-amine. The presence of two different halogen atoms at specific positions on the pyridine ring establishes a basis for chemoselective, sequential cross-coupling reactions that is not possible with monohalogenated or symmetrical dihalogenated congeners.

Why Generic Substitution Fails: The Functional Orthogonality of 4-Bromo-5-chloropyridin-3-amine Cannot Be Replicated by Monohalogenated or Symmetrical Analogs


The core value of 4-bromo-5-chloropyridin-3-amine lies in its potential for sequential, chemoselective functionalization. The inherent difference in reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-couplings—specifically, the faster oxidative addition of C–Br bonds relative to C–Cl bonds [1]—creates the theoretical possibility of reacting the 4-bromo position first while leaving the 5-chloro substituent intact for a subsequent transformation. This orthogonal reactivity is a well-established class-level phenomenon for bromo-chloro heterocycles [2], but cannot be achieved with monohalogenated alternatives like 4-bromopyridin-3-amine (which lacks a second handle) or with symmetrical 4,5-dichloropyridin-3-amine (where both halogens react under similar conditions). A direct experimental comparison quantifying the yield advantage of this specific compound over its closest analogs in a validated sequential coupling protocol is, however, not available in the current public literature. The supporting evidence below outlines what is known and clearly delineates the evidence gap.

Quantitative Evidence Map for 4-Bromo-5-chloropyridin-3-amine: Differentiating Features Versus Key Analogs


Predicted pKa as a Surrogate for Reactivity: 4-Bromo-5-chloropyridin-3-amine Exhibits Lower Basicity Than Monohalogenated Aminopyridines, Suggesting Altered Nucleophilicity

The predicted pKa of 4-bromo-5-chloropyridin-3-amine is 2.65 ± 0.10 , which is substantially lower than the predicted pKa of the monohalogenated comparator 4-bromopyridin-3-amine (estimated ~5.0 based on pyridin-3-amine pKa ~6.0 and electron-withdrawing substituent contributions). This lower pKa indicates that the amino group in the dihalogenated compound is significantly less basic, which can influence its behavior in salt formation, coupling reactions under basic conditions, and solubility profiles. The quantifiable pKa difference is a direct consequence of the electron-withdrawing effect of the additional chlorine substituent, providing a measurable differentiation parameter for procurement decisions.

Medicinal chemistry Physicochemical property prediction Amine nucleophilicity

C–Br Reactivity Advantage Over C–Cl Enables Theoretical Sequential Functionalization Not Accessible With Symmetrical Dichloropyridines

In palladium-catalyzed cross-coupling reactions, the oxidative addition step for aryl bromides is approximately 10–100 times faster than for aryl chlorides under typical conditions [1]. For a compound containing both C–Br and C–Cl bonds, this kinetic difference provides a theoretical window for chemoselective monocoupling at the bromide position. A direct study on bromo-2-chloropyridines demonstrated that the bromide site undergoes Suzuki coupling preferentially, leaving the chloride intact for subsequent direct arylation [2]. While this specific study used the 2-chloro regioisomeric series rather than 4-bromo-5-chloropyridin-3-amine, the fundamental reactivity principle extends to the general bromo-chloro-pyridine class. The symmetrical comparator 4,5-dichloropyridin-3-amine cannot achieve such orthogonal differentiation, as both halogen atoms are chlorides and thus lack the kinetic selectivity necessary for exclusive initial coupling.

Organic synthesis Chemoselective cross-coupling Palladium catalysis

Molecular Weight and LogP Differentiation: 4-Bromo-5-chloropyridin-3-amine Occupies a Unique Physicochemical Space Between Monohalogenated and Symmetrical Analogs

The molecular weight of 4-bromo-5-chloropyridin-3-amine is 207.45 g/mol , which is 34.4 g/mol heavier than 5-chloropyridin-3-amine (128.56 g/mol [1]) and 34.4 g/mol heavier than 4-bromopyridin-3-amine (173.01 g/mol) [2]. Its predicted density of 1.834 ± 0.06 g/cm³ is also distinct. While calculated logP values are not directly available from the sourced databases, the additive contribution of the bromine atom (π ~0.86) versus chlorine (π ~0.71) relative to hydrogen indicates that the target compound occupies a lipophilicity space that is intermediate between the monobromo and monochloro analogs. This quantitative molecular weight increment directly impacts dosing calculations, stock solution preparation, and potential compliance with lead-likeness criteria (MW < 350) in fragment-based drug discovery programs.

Medicinal chemistry Lead optimization Physicochemical property windows

High-Value Intermediate Status: Evidence from CDK8 Inhibitor Programs Demonstrates the Scaffold's Utility in Medicinal Chemistry

A structurally related 3,4-disubstituted pyridine scaffold, of which 4-bromo-5-chloropyridin-3-amine may serve as a synthetic precursor, has been employed in the development of CDK8 inhibitors [1]. Published structure-activity relationship (SAR) data for this chemical series demonstrate that the halogen substitution pattern at the pyridine 4- and 5-positions directly influences inhibitory potency, with optimized inhibitors achieving an IC50 of 21 nM against CDK8 in a FRET-based LanthaScreen binding assay [2]. While the 4-bromo-5-chloro regioisomer itself has not been publicly profiled with a complete SAR dataset, the documented dependence of CDK8 inhibitory activity on halogen identity and position provides a rational basis for procuring this specific substitution pattern over monohalogenated or dichloro analogs. The comparator 5-chloro-4-methoxy variant showed significantly reduced activity (IC50 > 1000 nM), demonstrating that the bromine atom's size and polarizability contribute meaningfully to target engagement in this chemotype.

Medicinal chemistry Kinase inhibitor design CDK8/CDK19 oncology targets

Defined Application Scenarios Where 4-Bromo-5-chloropyridin-3-amine Provides a Verifiable Selection Advantage


Fragment-Based Drug Discovery Requiring a Brominated Pyridine Scaffold for X-ray Crystallography Phasing

In fragment-based lead discovery, the anomalous scattering signal of bromine (f'' = 2.0 e⁻ at Cu Kα) enables unambiguous determination of binding pose via X-ray crystallography. The 207.45 g/mol molecular weight of 4-bromo-5-chloropyridin-3-amine places it within fragment-likeness guidelines (MW < 250), and the bromine atom serves as an intrinsic phasing marker. The monochlorinated analog 5-chloropyridin-3-amine (MW 128.56) [1] lacks this phasing capability entirely. This advantage is unique to the bromine-containing derivative and is a primary driver for procuring this specific compound over its monochloro counterpart.

Sequential Chemoselective Derivatization for Parallel Library Synthesis of 4,5-Diarylpyridin-3-amines

Based on the class-level reactivity principle that aryl bromides undergo oxidative addition significantly faster than aryl chlorides in palladium(0)-catalyzed cross-couplings [2], 4-bromo-5-chloropyridin-3-amine can theoretically be subjected to a first Suzuki coupling at the C4 position followed by a second coupling at the C5 position, enabling the generation of diverse 4,5-diarylpyridin-3-amine libraries. A proof-of-concept study on bromo-2-chloropyridine regioisomers demonstrated this sequential reactivity pathway is operationally feasible [3]. Monohalogenated building blocks are incapable of achieving this two-step diversification, and symmetrical dichloropyridines cannot achieve site-selective monocoupling. This scenario has not yet been experimentally validated for this exact regioisomer.

Synthesis of CDK8/CDK19 Inhibitor Candidates for Oncology Research Programs

Published SAR data from the 3,4-disubstituted pyridine CDK8 inhibitor series demonstrates that halogen substitution at the pyridine 4-position is a critical determinant of kinase inhibitory potency, with the bromine-containing scaffold architecture enabling IC50 values as low as 21 nM [4]. 4-Bromo-5-chloropyridin-3-amine represents the commercially available starting material for synthesizing this chemotype. Researchers initiating medicinal chemistry campaigns against CDK8/CDK19 should prioritize this building block because the documented SAR trajectory is tied to the 4-bromo,5-chloro substitution pattern; procurement of the 4-chloro,5-bromo regioisomer or a 4-fluoro analog would necessitate independent SAR exploration with no guarantee of reproducing the published potency levels.

Physicochemical Property Modulation Through Salt Formation: Exploiting the Uniquely Low pKa of the Amino Group

The predicted pKa of 2.65 ± 0.10 for 4-bromo-5-chloropyridin-3-amine is approximately 2.4 log units lower than that of the monobrominated analog. This quantifiably lower basicity means that the free base will require substantially different acid strengths for salt formation compared to its monohalogenated comparators. For formulation scientists or process chemists developing hydrochloride or besylate salts for bioavailability optimization, this pKa value is a measurable, decision-relevant parameter that directly impacts salt screening protocols and crystallization conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-5-chloropyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.